molecular formula C21H17FN2O3S B11348256 5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348256
M. Wt: 396.4 g/mol
InChI Key: OSLPKTWTTXBJOO-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of fluorinated aromatic rings, furan, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and thiophene moieties: These can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the oxazole ring or carboxamide group.

    Substitution: Halogenated or nucleophile-substituted derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluorophenyl)-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide lies in its combination of fluorinated aromatic rings, furan, thiophene, and oxazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17FN2O3S/c1-14-6-7-15(10-18(14)22)20-11-19(23-27-20)21(25)24(12-16-4-2-8-26-16)13-17-5-3-9-28-17/h2-11H,12-13H2,1H3

InChI Key

OSLPKTWTTXBJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4)F

Origin of Product

United States

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